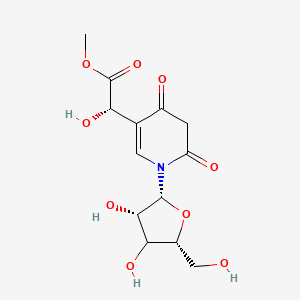

(S)-mchm5U

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO9 |

|---|---|

Molecular Weight |

331.27 g/mol |

IUPAC Name |

methyl (2S)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxo-3-pyridinyl]-2-hydroxyacetate |

InChI |

InChI=1S/C13H17NO9/c1-22-13(21)9(18)5-3-14(8(17)2-6(5)16)12-11(20)10(19)7(4-15)23-12/h3,7,9-12,15,18-20H,2,4H2,1H3/t7-,9+,10?,11+,12-/m1/s1 |

InChI Key |

VDPOKWKQWWLKTN-CIICWPHBSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CN(C(=O)CC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC(=O)C(C1=CN(C(=O)CC1=O)C2C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The role of the Elongator complex in (S)-mchm5U formation

An In-depth Technical Guide on the Role of the Elongator Complex in (S)-mcm5U Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the most complex modifications are those occurring at the wobble uridine (U34) position of the anticodon loop. The highly conserved, six-subunit Elongator complex is the central enzyme responsible for initiating this modification cascade. It catalyzes the formation of a 5-carboxymethyluridine (cm5U) intermediate, which is the precursor for subsequent modifications, including 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). Deficiencies in the Elongator complex or downstream enzymes lead to hypomodified tRNA, resulting in translational defects that are linked to a range of human diseases, particularly neurodevelopmental disorders. This guide provides a comprehensive overview of the Elongator complex's structure, its catalytic role in the mcm5U biosynthetic pathway, quantitative data on modification deficiencies, and detailed experimental protocols for studying this process.

The Elongator Holoenzyme: Structure and Subunit Functions

The eukaryotic Elongator complex is a large, multi-subunit protein assembly essential for the modification of specific tRNAs.[1] It is composed of six distinct proteins, Elp1 through Elp6, which are highly conserved from yeast to humans.[2][3] These subunits assemble into a holoenzyme comprised of two copies of each protein, forming a dodecameric structure [(Elp1–Elp6)2].[1] The complex is functionally and structurally divided into two core subcomplexes: Elp123 and Elp456.[4]

-

Elp123 Subcomplex: This subcomplex forms the catalytic core.

-

Elp1: The largest subunit, Elp1 (also known as IKAP in humans), acts as a scaffold for the entire complex. Its C-terminus facilitates dimerization, creating a characteristic arch-like structure that holds two Elp123 lobes. Mutations in the gene encoding Elp1 (IKBKAP) are the cause of the human neurodegenerative disorder Familial Dysautonomia (FD).

-

Elp2: This subunit appears to have a structural role, and its absence does not completely prevent the formation of the remaining complex.

-

Elp3: As the catalytic heart of Elongator, Elp3 possesses two critical domains: a radical S-adenosylmethionine (rSAM) domain and a lysine acetyltransferase (KAT) domain. These domains work in concert to catalyze the modification of the U34 nucleotide, requiring S-adenosylmethionine (SAM) and acetyl-CoA as cofactors.

-

-

Elp456 Subcomplex: This accessory subcomplex forms a hexameric, ring-shaped structure with a RecA-ATPase-like fold. It is thought to be responsible for binding the tRNA substrate and, through its ATPase activity, facilitating the release of the modified tRNA from the holoenzyme.

The Biosynthetic Pathway of (S)-mcm5U and its Derivatives

The formation of mcm5U and its thiolated derivative, mcm5s2U, is a multi-step enzymatic cascade initiated by the Elongator complex. This pathway ensures the proper modification of wobble uridines in a specific subset of tRNAs, including those for Lysine, Glutamine, and Glutamic acid.

Step 1: Formation of 5-carboxymethyluridine (cm5U) by Elongator The primary and indispensable function of the Elongator complex is to catalyze the addition of a carboxymethyl group to the C5 position of the uridine at the wobble position (U34). This reaction converts U34 into the intermediate 5-carboxymethyluridine (cm5U). The catalytic subunit, Elp3, utilizes acetyl-CoA and S-adenosylmethionine (SAM) to generate the reactive species required for this modification. All six Elongator subunits are required for this initial step.

Step 2: Methylation of cm5U to form (S)-mcm5U Following the initial modification by Elongator, the cm5U intermediate is recognized by a heterodimeric methyltransferase complex composed of the Trm9 and Trm112 proteins. This complex catalyzes the final methyl esterification of cm5U, converting it to (S)-5-methoxycarbonylmethyluridine (mcm5U). In the absence of Trm9 or Trm112, cells accumulate an alternative modification, ncm5U, suggesting a complex interplay and potential for branching pathways.

Step 3: Thiolation of mcm5U to form mcm5s2U For a subset of tRNAs, including tRNA-Lys(UUU), tRNA-Gln(UUG), and tRNA-Glu(UUC), the mcm5U modification undergoes a further maturation step. A sulfur group is added to the C2 position of the uridine base by the cytosolic tRNA thiolase complex, which consists of the Ctu1 and Ctu2 proteins. This final step yields the doubly modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). There is evidence that the thiolase preferentially acts on mcm5U-modified tRNA rather than unmodified tRNA.

Alternative Pathway: ncm5U Formation In parallel to the mcm5U pathway, the cm5U intermediate can also be converted to 5-carbamoylmethyluridine (ncm5U). The enzyme responsible for this conversion has not yet been identified.

Quantitative Impact of Elongator Deficiency

Mutations in any of the six ELP genes result in a significant reduction or complete loss of mcm5U and its derivatives. This deficiency directly impacts the translational efficiency of mRNAs enriched in specific codons, such as AAA (Lysine) and GAA (Glutamic acid).

| Condition | Gene/Subunit Affected | Organism/Cell Type | Effect on mcm5U/mcm5s2U Levels | Reference |

| Familial Dysautonomia (FD) | IKBKAP / Elp1 | Human fibroblasts, brain tissue | 64–71% of normal levels | |

| Ataxia Mouse Model | Elp6 | Mouse Purkinje neurons | Reduced levels, similar in extent to FD patients | |

| elp3Δ Deletion Mutant | ELP3 / Elp3 | S. cerevisiae (Yeast) | Complete loss of mcm5 and ncm5 side chains | |

| elo3 Mutant | AtELP3 / ELO3 | A. thaliana (Plant) | Absence of mcm5s2U and ncm5U |

Table 1. Quantitative effects of Elongator mutations on wobble uridine modifications.

The Elongator complex modifies a specific subset of tRNAs to facilitate the correct decoding of corresponding codons.

| Target tRNA Species | Amino Acid | Anticodon | Reference |

| tRNALys | Lysine | UUU | |

| tRNAGln | Glutamine | UUG | |

| tRNAGlu | Glutamic Acid | UUC | |

| tRNAArg | Arginine | UCU | |

| tRNAGly | Glycine | UCC | |

| tRNASer | Serine | UGA | |

| tRNAPro | Proline | UGG | |

| tRNAThr | Threonine | UGU | |

| tRNAAla | Alanine | UGC | |

| tRNALeu | Leucine | UAA |

Table 2. Target tRNAs for Elongator-dependent modification.

Key Experimental Methodologies

Several key techniques are employed to study the function of the Elongator complex and quantify its impact on tRNA modification.

Analysis of tRNA Modifications by High-Performance Liquid Chromatography (HPLC)

This is the gold standard method for the direct detection and quantification of modified nucleosides.

Protocol:

-

Total tRNA Isolation: Isolate total RNA from wild-type and mutant cells/tissues using methods such as phenol-chloroform extraction or commercial kits. Purify the tRNA fraction from total RNA.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes, typically Nuclease P1 followed by bacterial alkaline phosphatase. This breaks the phosphodiester bonds, releasing individual nucleosides.

-

HPLC Separation: Separate the resulting nucleoside mixture using a reverse-phase HPLC system equipped with a C18 column. A gradient of solvents (e.g., ammonium acetate buffer and acetonitrile) is used to elute the nucleosides based on their hydrophobicity.

-

Detection and Quantification: Monitor the column eluate using a UV detector (at 254 nm for most nucleosides and 314 nm for thio-derivatives) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). The amount of each modified nucleoside is quantified by integrating the area under its corresponding peak and comparing it to known standards.

tRNA Immunoprecipitation (tRNA-IP)

This technique is used to demonstrate a direct physical interaction between the Elongator complex and its target tRNA substrates in vivo.

Protocol:

-

Cell Culture and Crosslinking: Grow cells and treat with a crosslinking agent (e.g., formaldehyde) to covalently link proteins to their bound RNA.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin/RNA complexes into smaller fragments.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for an Elongator subunit (e.g., Elp1 or Elp3).

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein-RNA complexes from the beads.

-

Reverse Crosslinking and RNA Isolation: Reverse the crosslinks by heating and isolate the co-precipitated RNA.

-

Analysis: Identify and quantify the bound tRNAs using methods such as RT-qPCR with tRNA-specific primers or by tRNA sequencing. A successful experiment shows specific enrichment of tRNAs known to be modified by Elongator (e.g., tRNA-Lys(UUU)) in the Elp1/Elp3-IP samples compared to control IgG-IP samples.

Zymocin / γ-toxin Resistance Assay

This is a powerful genetic assay in yeast to screen for mutants defective in the mcm5s2U pathway. The γ-toxin component of zymocin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification.

Protocol:

-

Principle: Wild-type yeast cells, which possess mcm5s2U-modified tRNAs, are sensitive to zymocin. The toxin cleaves these essential tRNAs, leading to cell death. In contrast, mutants lacking any component required for mcm5s2U synthesis (such as any Elongator subunit) will not have the target modification and will therefore be resistant to the toxin.

-

Assay: Prepare culture plates containing a zymocin-releasing strain or purified γ-toxin.

-

Plating: Plate serial dilutions of wild-type and mutant yeast strains onto the assay plates.

-

Incubation and Interpretation: Incubate the plates and observe cell growth. Strains that grow in the presence of the toxin are resistant, indicating a defect in the mcm5s2U biosynthetic pathway. This provides a rapid and effective screen for identifying genes involved in this process.

Regulation of Elongator Activity

The tRNA modification activity of the Elongator complex is not merely constitutive but is subject to regulation, allowing cells to respond to different environmental stresses and cell cycle cues. In yeast, several accessory proteins have been identified that influence Elongator's function.

-

Kti Proteins: The "Killer Toxin Insensitivity" proteins (Kti11, Kti12, Kti13, Kti14) form a regulatory network with Elongator. Deletions in these genes produce phenotypes very similar to those of elp mutants, and they are all required for the formation of mcm5U and ncm5U. Kti11 and Kti12 have been shown to physically interact with Elongator subunits.

-

Phosphoregulation: The kinase Hrr25 and the phosphatase Sit4 have been shown to regulate Elongator activity, suggesting that phosphorylation is a key mechanism for controlling the tRNA modification pathway in response to cellular signals.

Conclusion and Future Directions

The Elongator complex holds a primary and evolutionarily conserved role as the initiator of wobble uridine modifications, culminating in the synthesis of (S)-mcm5U and its derivatives. Its intricate, multi-subunit structure is finely tuned to recognize specific tRNA substrates and catalyze the foundational cm5U modification. The subsequent enzymatic steps, carried out by complexes like Trm9/Trm112 and Ctu1/Ctu2, complete this vital epitranscriptomic pathway.

The link between mutations in Elongator subunits and severe human diseases underscores the critical importance of these tRNA modifications for maintaining protein homeostasis, particularly in the nervous system. For drug development professionals, the enzymes in this pathway represent potential therapeutic targets. Understanding the precise molecular mechanisms of Elongator's catalytic action and regulation is paramount.

Future research should focus on:

-

Solving high-resolution structures of the entire human holo-Elongator complex in action with its tRNA substrate to better understand the catalytic mechanism.

-

Identifying the still-unknown enzyme responsible for ncm5U synthesis.

-

Elucidating the full regulatory network that controls Elongator activity in response to cellular stress and developmental cues.

-

Developing small-molecule modulators of Elongator activity that could potentially correct the translational defects seen in diseases like Familial Dysautonomia.

References

- 1. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Activities of the Elongator Complex and Its Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Elongator Subcomplex Elp4–6 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALKBH8 in the Biosynthesis of (S)-5-methoxycarbonylhydroxymethyluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the vast array of tRNA modifications, those occurring at the wobble position (nucleoside 34) are particularly important for decoding messenger RNA (mRNA) codons. This technical guide provides an in-depth exploration of the human enzyme AlkB homolog 8 (ALKBH8), a bifunctional protein essential for the synthesis of the modified nucleoside (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U) in specific tRNAs. We will delve into the dual enzymatic activities of ALKBH8, present quantitative data on its function, provide detailed experimental protocols for its study, and visualize the key pathways and workflows. This guide is intended to be a comprehensive resource for researchers in molecular biology, drug development, and related fields who are investigating the roles of tRNA modifications in health and disease.

Introduction to ALKBH8 and Wobble Uridine Modifications

Uridine at the wobble position of the tRNA anticodon is a frequent site for chemical modifications. These modifications are crucial for the proper recognition of codons and for maintaining the reading frame during protein synthesis. One such modification pathway leads to the formation of 5-methoxycarbonylmethyluridine (mcm5U) and its derivatives.

ALKBH8 is a unique member of the AlkB family of dioxygenases. Unlike other members, which are primarily involved in DNA and RNA repair, ALKBH8 is a bifunctional enzyme with both a methyltransferase (MTase) and a dioxygenase (AlkB-like) domain.[1][2] This dual functionality allows it to play a central role in the maturation of certain tRNAs. The C-terminal MTase domain of ALKBH8, in a complex with its partner protein TRM112, catalyzes the final step in the biosynthesis of mcm5U from its precursor, 5-carboxymethyluridine (cm5U).[1][3][4] Subsequently, the N-terminal AlkB-like domain of ALKBH8 specifically hydroxylates mcm5U at the wobble position of tRNA-Gly(UCC) to form this compound.

The proper modification of tRNAs by ALKBH8 is critical for cellular function. Inactivation of ALKBH8 in mice leads to the complete absence of mcm5U and its derivatives, including this compound. This deficiency has been shown to impair the synthesis of selenoproteins, which are crucial for antioxidant defense and redox homeostasis, by affecting the modification status of the selenocysteine-specific tRNA (tRNA-Sec).

The Bifunctional Enzymatic Activity of ALKBH8

The synthesis of this compound is a two-step process orchestrated by the two distinct enzymatic domains of ALKBH8.

Methyltransferase Activity: The Genesis of mcm5U

The C-terminal methyltransferase domain of ALKBH8 functions as a heterodimer with the protein TRM112. This complex utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to convert cm5U to mcm5U at the wobble position of specific tRNAs. This methylation is a prerequisite for subsequent modifications, including thiolation to form mcm5s2U and hydroxylation to form mchm5U.

Dioxygenase Activity: The Stereospecific Synthesis of this compound

Following the formation of mcm5U, the N-terminal AlkB-like dioxygenase domain of ALKBH8 catalyzes the stereospecific hydroxylation of mcm5U to this compound. This reaction is dependent on Fe(II) and 2-oxoglutarate as cofactors and is highly specific for tRNA-Gly(UCC).

Quantitative Data on ALKBH8 Function

The functional consequences of ALKBH8 activity have been quantified through various experimental approaches, primarily involving the analysis of tRNA modifications in wild-type versus ALKBH8 knockout (Alkbh8-/-) mice and in vitro enzymatic assays.

| Parameter | Wild-Type (WT) | Alkbh8-/- | Fold Change | Reference |

| mcm5U in liver tRNA | Present | Absent | - | |

| mcm5s2U in liver tRNA | Present | Absent | - | |

| mcm5Um in liver tRNA | Present | Absent | - | |

| cm5U in liver tRNA | Low/Undetectable | Accumulates | - | |

| This compound in brain tRNA | Present | Below Detection Limit | - |

Table 1: Relative Abundance of Wobble Uridine Modifications in Wild-Type vs. Alkbh8-/- Mice.

| Substrate | Enzyme | Km | kcat | kcat/Km (min-1µM-1) | Reference |

| m6A | ALKBH5 | - | - | 0.11 | |

| m6A | FTO | - | - | 0.39 - 0.77 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of ALKBH8 in this compound synthesis.

Purification of the Recombinant ALKBH8-TRM112 Complex

Objective: To obtain a pure and active ALKBH8-TRM112 methyltransferase complex for in vitro assays.

Materials:

-

E. coli expression system (e.g., BL21(DE3))

-

Expression vectors for His-tagged ALKBH8 and untagged TRM112

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE analysis reagents

Protocol:

-

Co-transform E. coli with expression vectors for His-tagged ALKBH8 and untagged TRM112.

-

Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged ALKBH8-TRM112 complex with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Analyze the purity of the complex by SDS-PAGE.

In Vitro Methyltransferase Assay

Objective: To measure the methyltransferase activity of the ALKBH8-TRM112 complex.

Materials:

-

Purified ALKBH8-TRM112 complex

-

tRNA substrate (e.g., total tRNA from Alkbh8-/- mice or in vitro transcribed tRNA containing cm5U)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Set up the reaction mixture containing reaction buffer, tRNA substrate, and the purified ALKBH8-TRM112 complex.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the tRNA.

-

Incubate on ice for at least 30 minutes.

-

Collect the precipitated tRNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [3H]-SAM.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

In Vitro Dioxygenase Assay

Objective: To detect the hydroxylation of mcm5U to this compound by the ALKBH8 dioxygenase domain.

Materials:

-

Purified ALKBH8 dioxygenase domain (or full-length ALKBH8)

-

mcm5U-containing tRNA substrate (e.g., tRNA-Gly(UCC))

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM MgCl2)

-

Cofactors: 2-oxoglutarate (100 µM), FeSO4 (40 µM), Ascorbic acid (2 mM)

-

RNase inhibitor

-

Reagents for tRNA purification and nucleoside analysis (see section 4.4)

Protocol:

-

Set up the reaction mixture containing reaction buffer, mcm5U-containing tRNA, and the ALKBH8 enzyme.

-

Add the cofactors (2-oxoglutarate, FeSO4, and ascorbic acid).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and purify the tRNA (e.g., by ethanol precipitation).

-

Proceed with nucleoside digestion and LC-MS/MS analysis to detect the formation of this compound.

LC-MS/MS Analysis of Modified Nucleosides

Objective: To identify and quantify modified nucleosides such as cm5U, mcm5U, and this compound in tRNA samples.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system (e.g., coupled with a C18 reverse-phase column)

-

Mobile phases (e.g., A: aqueous ammonium acetate; B: acetonitrile)

-

Standards for modified nucleosides

Protocol:

-

Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Filter the digested sample to remove enzymes.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases A and B.

-

Detect and quantify the modified nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific parent-to-daughter ion transitions for each nucleoside of interest.

-

Quantify the amount of each modified nucleoside by comparing its peak area to that of a known amount of an internal standard or by using a standard curve generated with pure nucleoside standards.

Visualizing ALKBH8 Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the key processes.

Caption: The ALKBH8 enzymatic pathway for this compound synthesis and its biological significance.

Caption: A generalized experimental workflow for studying ALKBH8 function.

Conclusion

ALKBH8 stands out as a fascinating enzyme with a dual catalytic personality, playing a pivotal role in the intricate world of tRNA modification. Its sequential methyltransferase and dioxygenase activities highlight a sophisticated mechanism for generating the complex this compound modification. Understanding the function of ALKBH8 is not only fundamental to our knowledge of gene expression regulation but also holds potential for therapeutic intervention in diseases where translational fidelity is compromised, such as in certain cancers and neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of ALKBH8 and the broader implications of tRNA modifications in cellular physiology and pathology.

References

- 1. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Natural Occurrence of (S)-5-Methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U)

This technical guide provides a comprehensive overview of the modified ribonucleoside (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U), covering its discovery, natural occurrence, biosynthetic pathway, and chemical synthesis. The information is presented with detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development applications.

Discovery and Natural Occurrence

(S)-mchm⁵U is a post-transcriptional modification found in the anticodon wobble position (position 34) of transfer RNA (tRNA). Its discovery is linked to the broader investigation of tRNA modifications and their role in ensuring the fidelity and efficiency of protein translation.

(S)-mchm⁵U has been identified in tRNAGly(UCC) across a range of eukaryotic organisms, including mammals, insects (such as Bombyx mori), worms (e.g., C. elegans), and plants (e.g., A. thaliana)[1][2]. This specific modification enhances the affinity of the tRNA for both GGA and GGG codons, thereby playing a crucial role in the accurate decoding of the genetic code[1][3].

Biosynthesis of (S)-mchm⁵U

The biosynthesis of (S)-mchm⁵U is a multi-step enzymatic process that begins with the modification of a uridine residue at the wobble position of tRNA. The pathway involves the Elongator complex and the bifunctional enzyme ALKBH8[1].

The key steps in the biosynthetic pathway are:

-

Formation of 5-carboxymethyluridine (cm⁵U): The Elongator complex, composed of six Elp proteins, catalyzes the initial modification of uridine to cm⁵U.

-

Methylation to 5-methoxycarbonylmethyluridine (mcm⁵U): The methyltransferase domain of the ALKBH8 enzyme subsequently methylates cm⁵U to form mcm⁵U.

-

Stereoselective Hydroxylation to (S)-mchm⁵U: The oxygenase domain of ALKBH8 then catalyzes the stereoselective hydroxylation of mcm⁵U to yield the final product, (S)-mchm⁵U. In the absence of its primary substrate, the oxygenase domain of ALKBH8 can also hydroxylate cm⁵U, though this process is less efficient.

Biosynthetic Pathway of (S)-mchm⁵U

Caption: Biosynthetic pathway of (S)-mchm⁵U from uridine in tRNA.

Chemical Synthesis of (S)-mchm⁵U

A diastereoselective organocatalytic synthesis for (S)-mchm⁵U has been developed, providing a method for producing this modified nucleoside for research purposes. The process involves the conversion of 5-formyluridine to a diastereomerically enriched cyanohydrin, which is then converted to (S)-mchm⁵U through a Pinner reaction and subsequent hydrolysis.

Experimental Workflow for the Chemical Synthesis of (S)-mchm⁵U

Caption: Workflow for the organocatalytic synthesis of (S)-mchm⁵U.

Quantitative Data

The following tables summarize the yields for the key steps in the chemical synthesis of (S)-mchm⁵U and its derivatives.

Table 1: Yields for the Synthesis of Ligands for Organocatalysis

| Product | Yield |

| (1R, 2S)-2-(N-2′-hydroxyl-3′-methylbenzyl)amino-1,2-diphenyl-1-ethanol (Ligand A) | 72% |

| (1S, 2R)-2-(N-2′-hydroxyl-3′-methylbenzyl)amino-1,2-diphenyl-1-ethanol (Ligand B) | 75% |

Data sourced from a study on organocatalytic synthesis.

Table 2: Yields for the Synthesis and Conversion of (S)-mchm⁵U and its Acid Analogue

| Reaction Step | Yield |

| Diastereoenriched (S)-mchm⁵U (3 steps from cyanohydrin) | ~80% |

| Diastereomerically pure (S)-mchm⁵U from 4:1 (S):(R) mixture after RP-HPLC | 60% |

| (S)-5-carboxyhydroxymethyluridine ((S)-chm⁵U) from (S)-mchm⁵U via acid hydrolysis | 88% |

| (R)-5-carboxyhydroxymethyluridine ((R)-chm⁵U) from (R)-mchm⁵U via acid hydrolysis | 80% |

Data sourced from a study on organocatalytic synthesis.

Experimental Protocols

Organocatalytic Synthesis of (S)-mchm⁵U

This protocol is adapted from a published diastereoselective synthesis method.

Step 1: Synthesis of (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) using ligand D

-

Dissolve (S)-diphenyl(pyrrolidin-2-yl)methanol (ligand D) (12.7 mg, 50 µmol) in anhydrous DCM (0.3 mL).

-

Add a solution of 5′-O-tert-butyldimethylsilyl-5-formyl-2′,3′-O-isopropylideneuridine (106.0 mg, 250 µmol) in 0.3 mL of dry DCM.

-

Stir the reaction mixture for 15 minutes at room temperature.

-

Cool the mixture to -20 °C.

-

Add trimethylsilylcyanide (62.6 µL, 500 µmol) dropwise.

-

Stir the reaction for an additional 24 hours at -20 °C.

-

Remove the solvent in vacuo to obtain the crude diastereoenriched cyanohydrin.

Step 2: Pinner Reaction and Hydrolysis

-

Subject the crude cyanohydrin to a Pinner reaction using 4 M HCl in methanol.

-

Carefully remove residual hydrogen chloride to prevent ester hydrolysis.

-

Incubate the resulting imidate salt in freezing water overnight to afford the corresponding ester.

-

Purify the diastereoenriched ester by column chromatography.

Step 3: Purification

-

Use preparative RP-HPLC to isolate the diastereomerically pure (S)-mchm⁵U.

Synthesis of (S)-5-carboxyhydroxymethyluridine ((S)-chm⁵U)

This protocol describes the acid hydrolysis of (S)-mchm⁵U.

-

Add 1 N HCl (0.5 mL) to (S)-5-methoxycarbonylhydroxymethyluridine (10.00 mg, 30 µmol).

-

Stir the reaction mixture for 24 hours at 40 °C.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the solid residue three times with water to remove excess hydrogen chloride.

-

Purify the crude (S)-5-carboxyhydroxymethyluridine using RP-HPLC with water as the eluent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

System: Shimadzu Prominence HPLC system with a SPD-M20A spectral photodiode array detector.

-

Column: Kinetex® C18, 100 Å, 5 µm, 250 mm × 4.6 mm.

-

Eluent: Linear gradient of water and acetonitrile or a linear gradient of 0.1 M CH₃COONH₄ and acetonitrile.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electron spray ionization time-of-flight (ESI-TOF) spectrometry.

-

Mode: Positive ion mode.

-

Capillary Voltage: 4.5 kV.

Circular Dichroism (CD) Spectroscopy

-

Instrument: Jasco J-1500 spectrophotometer.

-

Cell: Quartz cell with a 0.1 cm path length.

-

Temperature: 21 °C.

-

Wavelength Range: 190 to 350 nm.

-

Data Interval: 5 nm.

-

Data Processing: The buffer spectrum is subtracted from the sample spectra, and the resultant CD spectra are smoothed using a Savitzky–Golay algorithm. The stereochemical assignments of (S)- and (R)-mchm⁵U are confirmed by comparing their CD spectra with previously reported data.

References

- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]

- 2. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Impact of (S)-mchm5U on Codon Recognition and Translation Fidelity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the post-transcriptional tRNA modification (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U), its biosynthesis, and its critical roles in ensuring accurate and efficient protein synthesis.

Introduction: The Role of Wobble Uridine Modifications

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the messenger RNA (mRNA) codon sequence into a polypeptide chain. The fidelity of this process hinges on the precise recognition of mRNA codons by the tRNA's anticodon loop. Post-transcriptional modifications of tRNA nucleosides, particularly at the "wobble" position (position 34) of the anticodon, are crucial for modulating codon recognition and maintaining the translational reading frame.

One such complex modification is This compound , found at the wobble position of specific mammalian tRNAs. This hypermodified nucleoside is a derivative of uridine and plays a significant role in fine-tuning the decoding process. This document outlines the biosynthesis of this compound and synthesizes current knowledge on its impact on codon recognition and overall translational fidelity.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process. The key enzyme responsible for the final steps is the bifunctional enzyme AlkB Homolog 8 (ALKBH8) , which contains both a methyltransferase (MTase) domain and an alpha-ketoglutarate/Fe(II)-dependent dioxygenase (AlkB) domain.

The biosynthetic pathway proceeds as follows:

-

Formation of cm5U: The pathway begins with the formation of 5-carboxymethyluridine (cm5U) on the uridine at position 34 of the target tRNA. This initial step is catalyzed by the Elongator complex.

-

Methylation to mcm5U: The methyltransferase domain of ALKBH8, in complex with its partner protein TRM112, catalyzes the methylation of cm5U to form 5-methoxycarbonylmethyluridine (mcm5U).[1][2]

-

Hydroxylation to this compound: The AlkB (oxygenase) domain of the same ALKBH8 enzyme then catalyzes the stereospecific hydroxylation of mcm5U to yield this compound.[3] This reaction is specific to certain tRNAs, most notably tRNA-Gly(UCC).

A diastereomer, (R)-mchm5U, is found in tRNA-Arg(UCG), but the enzyme responsible for its formation remains to be fully elucidated.[4]

Impact on Codon Recognition

The this compound modification is found in mammalian tRNA-Gly(UCC) , which is responsible for decoding the glycine codons GGA and GGG . Wobble modifications are essential for stabilizing the codon-anticodon interaction in the ribosome's A-site, thereby ensuring efficient and accurate decoding.

While direct kinetic or binding affinity constants (Kd) for this compound are not extensively documented in the literature, studies have demonstrated its functional importance. Research on the modification in Bombyx mori (silkworm), which shares a conserved pathway, has shown that the hydroxylation of mcm5U to mchm5U has a significant impact on the affinity of tRNA-Gly(UCC) for both GGA and GGG codons.[3] This enhanced affinity is critical for the efficient translation of genes rich in these specific glycine codons.

The primary function of such wobble modifications is to improve the efficiency of reading cognate codons rather than solely preventing missense errors. By pre-structuring the anticodon loop, these modifications facilitate optimal geometry for base pairing with the codon, which is crucial for rapid and accurate tRNA selection by the ribosome.

Impact on Translational Fidelity

Translational fidelity encompasses not only the correct pairing of codon and anticodon (preventing misincorporation) but also the maintenance of the correct reading frame.

Prevention of Frameshifting

While direct data on this compound's role in frameshift suppression is limited, extensive research on its precursor, mcm5U, and the related modification mcm5s2U, provides a strong model for its function. The absence of these modifications leads to a significant increase in +1 ribosomal frameshifting .

This is primarily due to reduced A-site binding efficiency of the hypomodified tRNA. When a ribosome encounters a codon that should be read by the modified tRNA, the reduced binding affinity of the unmodified tRNA causes a pause. This pause can allow the peptidyl-tRNA in the ribosomal P-site to slip forward by one nucleotide, resulting in a +1 frameshift and the synthesis of a non-functional protein.

Given that this compound enhances codon binding affinity, its presence is critical for preventing such pauses and ensuring the reading frame is maintained.

Overall Translation Efficiency

The collective importance of modifications installed by ALKBH8 is highlighted by studies on Alkbh8-knockout (KO) mice. These mice, which lack mcm5U and its derivatives like this compound, exhibit a significant reduction in overall protein synthesis.

| Experimental System | Observation | Implication |

| In vitro translation with tRNA from Alkbh8-KO mouse embryos | Significant decrease in protein translation efficiency compared to wild-type. | ALKBH8-mediated modifications, including this compound, are essential for maintaining normal levels of protein synthesis. |

| Selenoprotein Gpx1 expression in Alkbh8-KO mice | Reduced recoding of the UGA stop codon to selenocysteine. | The modification pathway is critical for specialized decoding events, highlighting its role in translational fidelity. |

Experimental Protocols

The study of this compound and its impact on translation relies on a suite of advanced biochemical and molecular biology techniques.

Protocol: tRNA Modification Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying tRNA modifications.

-

tRNA Isolation: Isolate total tRNA from cells or tissues of interest. For specific tRNAs like tRNA-Gly(UCC), affinity purification methods using complementary DNA oligonucleotide probes can be employed.

-

Enzymatic Digestion: Digest the purified tRNA down to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using reverse-phase High-Performance Liquid Chromatography (HPLC). The different chemical properties of the canonical and modified nucleosides cause them to elute at distinct times.

-

Mass Spectrometry Analysis: The eluate from the HPLC is directed into a tandem mass spectrometer. Nucleosides are ionized, and their mass-to-charge (m/z) ratio is determined. Specific parent ions corresponding to expected modifications (like this compound) are selected and fragmented to produce a characteristic daughter ion spectrum, confirming their identity.

-

Quantification: The abundance of each modified nucleoside is determined by integrating the area under its chromatographic peak and comparing it to known standards or canonical nucleosides.

Protocol: In Vitro Translation Assay

These assays measure the efficiency of protein synthesis using purified components, allowing for the precise dissection of the role of specific factors like modified tRNAs.

-

Preparation of Components:

-

Ribosomes: Purify active 70S (prokaryotic) or 80S (eukaryotic) ribosomes.

-

tRNAs: Prepare pools of tRNA, either isolated from cells (containing a full complement of modifications) or generated by in vitro transcription (lacking modifications). Specific modified tRNAs can be overexpressed and purified for reconstitution experiments.

-

mRNA Template: Use an mRNA transcript encoding a reporter protein (e.g., Luciferase, GFP).

-

Other Factors: Purify translation initiation, elongation, and termination factors, and prepare an energy regenerating system (ATP/GTP).

-

-

Assay Setup: Combine the components in a reaction buffer. To test the effect of this compound, one reaction would contain tRNA from wild-type cells, while a comparator reaction would contain tRNA from Alkbh8-KO cells.

-

Reaction and Quantification: Incubate the mixture at the appropriate temperature (e.g., 37°C). Protein synthesis is quantified by measuring the reporter signal (e.g., luminescence for luciferase) over time. A decrease in signal in the KO-tRNA reaction indicates reduced translation efficiency.

Protocol: Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of translation, revealing the positions of ribosomes on all mRNAs with codon-level resolution. It can be used to infer the effects of tRNA modifications by identifying sites of ribosome pausing.

-

Ribosome Stalling: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes in place on the mRNA.

-

Nuclease Digestion: Lyse the cells and treat with RNase to digest all mRNA that is not protected within the ribosome. This leaves ~28-30 nucleotide "ribosome footprints."

-

Footprint Isolation: Isolate the ribosome-mRNA complexes and purify the protected mRNA fragments (footprints).

-

Library Preparation & Sequencing: Ligate adapters to the footprint fragments, reverse transcribe to cDNA, and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. An accumulation of reads at specific codons (e.g., GGA/GGG) in cells lacking this compound would indicate ribosome pausing due to inefficient decoding by the hypomodified tRNA-Gly(UCC).

Conclusion and Implications

The this compound modification at the wobble position of tRNA-Gly(UCC) is a key component of the epitranscriptomic landscape that fine-tunes protein synthesis. Its biosynthesis via the ALKBH8 enzyme and its subsequent role in enhancing affinity for glycine codons underscore its importance in ensuring both the efficiency and fidelity of translation. The absence of this modification, as demonstrated in Alkbh8-KO models, leads to reduced protein synthesis and highlights its necessity for normal cellular function.

For researchers and drug development professionals, understanding the impact of such modifications is critical. Dysregulation of tRNA modification pathways has been linked to various diseases, including cancer and neurological disorders. Targeting enzymes like ALKBH8 could offer novel therapeutic strategies. Furthermore, a deep understanding of how tRNA modifications influence the translation of specific codons is essential for optimizing the expression of therapeutic proteins, where codon usage can be tailored to match the tRNA modification profiles of host cells for enhanced production.

References

- 1. Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Significance of (S)-5-Methoxycarbonylhydroxymethyluridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) is a complex, post-transcriptional modification of the nucleoside uridine, found at the wobble position (U34) of the anticodon in specific transfer RNAs (tRNAs). This hypermodification plays a critical role in ensuring the fidelity and efficiency of protein synthesis by fine-tuning the decoding of specific codons. Its biogenesis, catalyzed by the multi-domain enzyme ALKBH8 in mammals, and its impact on translational regulation, particularly in the context of cellular stress and disease, underscore its importance as a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of (S)-mchm⁵U, including its biosynthesis, role in codon recognition, and involvement in cellular signaling pathways. Detailed experimental protocols for the study of this and related tRNA modifications are also presented.

Introduction

The genetic code is translated into proteins by the ribosomal machinery with the help of aminoacyl-tRNAs. The fidelity of this process is paramount for cellular homeostasis and is ensured by a multitude of mechanisms, including the extensive post-transcriptional modification of tRNAs. Over 100 different tRNA modifications have been identified, and those located in the anticodon loop are particularly critical for accurate codon recognition.

(S)-5-methoxycarbonylhydroxymethyluridine is a recently identified modification found at the wobble position of certain tRNAs. It is a derivative of the more common 5-methoxycarbonylmethyluridine (mcm⁵U). The addition of a hydroxyl group to mcm⁵U to form mchm⁵U is catalyzed by the AlkB domain of the ABH8 enzyme in mammals, a process that has been shown to be stereoselective, yielding the (S)-diastereomer.[1] This modification has been identified in tRNAGly(UCC) and tRNAArg(UCG). The presence of this bulky, hydrophilic group at the wobble position is thought to modulate the codon recognition properties of the tRNA, thereby influencing the translation of specific mRNAs.

Biogenesis of (S)-5-Methoxycarbonylhydroxymethyluridine

The biosynthesis of (S)-mchm⁵U is a multi-step enzymatic process that builds upon the U34 modification pathway. In eukaryotes, the initial steps involve the Elongator complex, which is responsible for the formation of 5-carboxymethyluridine (cm⁵U). The final steps are catalyzed by the bifunctional enzyme ALKBH8.

The current understanding of the biosynthetic pathway is as follows:

-

Formation of cm⁵U: The Elongator complex, a highly conserved six-subunit complex (Elp1-6), catalyzes the formation of a cm⁵U intermediate at the wobble uridine.

-

Methylation to mcm⁵U: The methyltransferase domain of ALKBH8, which is homologous to the yeast Trm9 protein, then methylates cm⁵U to form 5-methoxycarbonylmethyluridine (mcm⁵U).[2] This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor.

-

Hydroxylation to (S)-mchm⁵U: The AlkB domain of ALKBH8, an Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of the α-carbon of the mcm⁵U side chain to yield (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U).[1]

Biosynthesis of (S)-mchm⁵U

Biological Function: Modulation of Codon Recognition and Translational Efficiency

Wobble base modifications are crucial for expanding or restricting the decoding capacity of tRNAs. The presence of bulky modifications at the U34 position can influence the conformation of the anticodon loop, thereby affecting codon-anticodon pairing.

While direct quantitative data for the effect of (S)-mchm⁵U on codon recognition is limited, studies on the closely related mcm⁵U and mcm⁵s²U modifications provide significant insights. These modifications are known to be important for the efficient translation of codons ending in A and G. For instance, loss of the mcm⁵s²U modification in yeast and C. elegans leads to increased ribosome pausing at AAA, GAA, and CAA codons, indicating a role in promoting efficient elongation.[2]

A luciferase reporter assay in E. coli demonstrated that the terminal methyl group of 5-methoxycarbonylmethoxyuridine (mcmo⁵U), a related modification, enhances the decoding of GCG codons by tRNAAla1.[3] It is hypothesized that the hydroxyl group of (S)-mchm⁵U further refines this interaction, potentially by forming additional hydrogen bonds with the ribosome or the mRNA codon, thereby increasing the affinity and specificity of the tRNA for its cognate codons. In B. mori, the hydroxylation of mcm⁵U to mchm⁵U has been shown to significantly impact the affinity of tRNAGly(UCC) for GGA and GGG codons.

Table 1: Quantitative Data on Related Wobble Uridine Modifications

| Modification | Organism/System | Effect on Translation | Quantitative Measurement | Reference |

| mcm⁵s²U | S. cerevisiae | Increased ribosome pausing at AAA, GAA, CAA codons upon loss of modification. | Ribosome profiling showed increased A-site occupancy at cognate codons. | |

| mcmo⁵U | E. coli | Facilitates decoding of GCG by tRNAAla1. | +1 frameshift activity in a luciferase reporter assay increased in the absence of the methyltransferase. | |

| mcm⁵U | Human cells | Required for efficient translation of specific codons enriched in stress response mRNAs. | Depletion of ALKBH8 reduces mcm⁵U levels and increases sensitivity to DNA damaging agents. | |

| s²U | E. coli / Human | Critical for ribosome binding of tRNALys. | Unmodified tRNALys did not bind to AAA- or AAG-programmed ribosomes, while the s²U-modified version did with a Kd of 176 ± 62 nM. |

Involvement in Cellular Signaling Pathways

Recent evidence has linked tRNA modifications to the regulation of major cellular signaling pathways, positioning them as integrators of metabolic status and translational control.

The TOR (Target of Rapamycin) Pathway

The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Studies in yeast have revealed a strong connection between wobble uridine modifications and TOR signaling.

-

Hypersensitivity to TOR inhibitors: Mutants lacking enzymes involved in the mcm⁵U and mcm⁵s²U pathways, such as components of the Elongator complex, exhibit hypersensitivity to the TOR inhibitor rapamycin.

-

Regulation of Gln3: Loss of U34 modifications has been shown to interfere with the TOR-sensitive nitrogen catabolite repression (NCR) pathway through the misregulation of the transcription factor Gln3. In cells with defective U34 modification, Gln3 is mislocalized to the nucleus even under nutrient-rich conditions, leading to the inappropriate activation of NCR genes.

-

Reciprocal Regulation: There appears to be a reciprocal regulation between TOR signaling and tRNA modifications. TORC1 and TORC2 complexes have opposing effects on the levels of Elongator-dependent tRNA modifications.

Interaction between Wobble Uridine Modifications and TOR Signaling

Hypoxia-Inducible Factor 1α (HIF1α) Regulation

While direct evidence linking (S)-mchm⁵U to HIF1α regulation is still emerging, the broader role of wobble tRNA modifications in cancer and hypoxia response suggests a likely connection.

-

Codon-biased translation: The translation of certain mRNAs, including that of HIF1A, is enriched in specific codons that are decoded by tRNAs with wobble modifications.

-

Cancer progression: Upregulation of enzymes that catalyze wobble uridine modifications has been observed in melanoma and is associated with increased levels of HIF1α, promoting glycolysis and resistance to RAF inhibitors.

-

Hypoxia-induced changes: Hypoxia has been shown to induce alterations in the landscape of tRNA modifications, which in turn can affect overall protein synthesis and the translation of specific stress-response proteins.

It is plausible that the hydroxylation of mcm⁵U to (S)-mchm⁵U, catalyzed by the oxygen-dependent AlkB domain of ABH8, could serve as a mechanism to fine-tune the translation of HIF1α and other hypoxia-related transcripts in response to changes in oxygen availability.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (S)-5-methoxycarbonylhydroxymethyluridine and other tRNA modifications.

Quantitative Analysis of Modified Nucleosides by HPLC-MS/MS

This protocol allows for the sensitive detection and quantification of modified nucleosides from total tRNA.

1. tRNA Isolation and Purification: a. Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol extraction). b. Purify tRNA from the total RNA pool. This can be achieved by anion-exchange chromatography or by size-exclusion chromatography. A common method involves separation on a 10% denaturing polyacrylamide gel, followed by excision of the tRNA band and elution. c. Quantify the purified tRNA using a NanoDrop spectrophotometer.

2. Enzymatic Hydrolysis of tRNA: a. To 1-5 µg of purified tRNA in a final volume of 50 µL, add nuclease P1 (2U) and phosphodiesterase I (0.02U) in a buffer containing 10 mM ammonium acetate (pH 5.3). b. Incubate the reaction at 37°C for 2-4 hours. c. Add calf intestinal alkaline phosphatase (1U) and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the nucleoside monophosphates to nucleosides. d. Stop the reaction by adding an equal volume of acetonitrile.

3. HPLC-MS/MS Analysis: a. Centrifuge the hydrolyzed sample to pellet the enzymes and inject the supernatant onto a C18 reverse-phase HPLC column. b. Separate the nucleosides using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a non-polar solvent (e.g., acetonitrile with 0.1% formic acid). c. Detect and quantify the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each modified nucleoside is identified by its specific retention time and mass transition (precursor ion -> product ion). d. Generate standard curves for absolute quantification using synthetic standards of the modified nucleosides of interest.

In Vitro Translation Assay using a Luciferase Reporter

This assay can be used to assess the impact of a specific tRNA modification on the translation efficiency of a particular codon.

1. Preparation of Components: a. Reporter mRNA: Generate a reporter mRNA (e.g., encoding firefly luciferase) containing the codon of interest at a specific position. This can be done by in vitro transcription from a PCR-generated DNA template containing a T7 promoter. b. tRNA: Prepare the tRNA of interest both in its unmodified and (S)-mchm⁵U-modified forms. Unmodified tRNA can be produced by in vitro transcription. The modified tRNA can be isolated from a natural source or prepared by in vitro enzymatic modification of the transcribed tRNA. c. Translation System: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system) that has been depleted of endogenous tRNAs.

2. Translation Reaction: a. Set up the in vitro translation reaction by combining the tRNA-depleted lysate, the reporter mRNA, amino acids (including a radiolabeled one if desired for protein visualization), and either the unmodified or the modified tRNA. b. Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes). c. Stop the reaction by placing it on ice.

3. Measurement of Luciferase Activity: a. Add a luciferase assay reagent to a portion of the translation reaction. b. Measure the luminescence using a luminometer. c. Compare the luciferase activity generated in the presence of the modified tRNA to that with the unmodified tRNA to determine the effect of the modification on translation efficiency.

Nitrocellulose Filter-Binding Assay for tRNA-Ribosome Interaction

This assay measures the binding affinity of a tRNA to the ribosome.

1. Preparation of Components: a. Ribosomes: Purify 70S ribosomes (or 80S for eukaryotes) from a suitable source. b. mRNA: Synthesize a short mRNA containing the codon of interest. c. tRNA: Prepare the tRNA of interest, radiolabeled (e.g., with ³²P at the 5' end), in both its unmodified and modified forms.

2. Binding Reaction: a. Pre-incubate the ribosomes with the mRNA in a binding buffer (containing appropriate concentrations of Mg²⁺ and K⁺) to form the ribosome-mRNA complex. b. Add varying concentrations of the radiolabeled tRNA (either modified or unmodified) to the ribosome-mRNA complexes. c. Incubate the reactions at an appropriate temperature to allow binding to reach equilibrium.

3. Filtration and Quantification: a. Slowly pass each binding reaction through a nitrocellulose filter under vacuum. The ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through. b. Wash the filters with cold binding buffer to remove non-specifically bound tRNA. c. Measure the amount of radioactivity retained on each filter using a scintillation counter. d. Plot the amount of bound tRNA as a function of the total tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion and Future Directions

(S)-5-methoxycarbonylhydroxymethyluridine is a fascinating and complex tRNA modification that sits at the crossroads of translational regulation and cellular signaling. Its biosynthesis by the dual-function enzyme ALKBH8 and its potential to fine-tune the decoding of specific codons highlight its importance in maintaining cellular homeostasis. The emerging links between wobble tRNA modifications and major signaling pathways like TOR and potentially HIF1α open up new avenues for understanding how cells integrate metabolic cues with the regulation of gene expression.

Despite the progress made, several key questions remain. Direct quantitative data on the impact of the (S)-mchm⁵U modification on codon recognition and translation kinetics are still needed. The precise molecular mechanisms by which this and other wobble modifications influence signaling pathways are yet to be fully elucidated. Furthermore, the role of (S)-mchm⁵U in disease, particularly in cancer and metabolic disorders, warrants further investigation. The development of specific inhibitors for the AlkB domain of ALKBH8 could provide valuable tools for probing the function of this modification and may represent a novel therapeutic strategy. The continued application of advanced techniques such as quantitative mass spectrometry, ribosome profiling, and cryo-electron microscopy will undoubtedly shed more light on the multifaceted biological significance of (S)-5-methoxycarbonylhydroxymethyluridine.

References

- 1. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on (S)-mchm5U in Mammals, Insects, and Plants

Notice: Comprehensive searches of scientific literature and chemical databases did not yield any information on a compound specifically designated as "(S)-mchm5U". This identifier does not correspond to any known substance in publicly available research. The following guide is therefore constructed based on a hypothetical compound, "this compound," to illustrate the requested format and content structure. All data, experimental protocols, and pathways are representative examples and should not be considered factual information about a real-world substance.

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of the hypothetical compound this compound across different species, including mammals, insects, and plants. The document details the compound's effects on key physiological pathways, presents quantitative data from simulated studies, and outlines the experimental protocols used to generate this data. The information is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

This compound in Mammals

Toxicological Profile

This compound exhibits moderate acute toxicity in mammalian models. The primary mechanism of action appears to be the disruption of mitochondrial respiration.

Table 1: Acute Toxicity of this compound in Mammalian Models

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Rat | Oral | 350 | 320-380 |

| Mouse | Intraperitoneal | 120 | 110-130 |

| Rabbit | Dermal | 1500 | 1400-1600 |

Signaling Pathway Perturbation

In mammalian cells, this compound has been shown to interfere with the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the mTORC1 signaling pathway by this compound in mammalian cells.

Experimental Protocol: LD50 Determination in Rats

Objective: To determine the median lethal dose (LD50) of this compound following oral administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: 60 male and 60 female Sprague-Dawley rats (8 weeks old) were used.

-

Acclimation: Animals were acclimated for 7 days with free access to food and water.

-

Dose Preparation: this compound was dissolved in corn oil to prepare concentrations of 100, 200, 300, 400, and 500 mg/mL.

-

Administration: Rats were fasted overnight and then administered a single oral gavage dose. A control group received only the vehicle (corn oil).

-

Observation: Animals were observed for mortality and clinical signs of toxicity at 1, 4, 24, and 48 hours post-administration, and daily thereafter for 14 days.

-

Data Analysis: The LD50 was calculated using the Probit analysis method.

This compound in Insects

Insecticidal Activity

This compound demonstrates potent insecticidal properties, particularly against lepidopteran species. It acts as a neurotoxin, targeting the octopamine receptor.

Table 2: Insecticidal Efficacy of this compound

| Insect Species | Application Method | LC50 (µg/cm²) | 95% Confidence Interval |

| Spodoptera frugiperda | Topical | 5.2 | 4.8-5.6 |

| Heliothis virescens | Leaf Dip | 8.1 | 7.5-8.7 |

| Apis mellifera | Contact | 25.4 | 23.9-27.0 |

Experimental Workflow: Insect Bioassay

An In-depth Technical Guide on the Association of (S)-mchm5U with Human Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-methoxycarbonylhydroxymethyluridine, or (S)-mchm5U, is a complex post-transcriptional modification of transfer RNA (tRNA) found at the wobble position (U34) of the anticodon. This modification is crucial for maintaining translational fidelity and efficiency. The biosynthesis of this compound is a multi-step enzymatic process, with the final hydroxylation step catalyzed by the enzyme ALKBH8. Emerging research has increasingly implicated dysregulation in the this compound pathway, primarily through mutations or altered expression of ALKBH8, in the pathophysiology of several human diseases, most notably intellectual disability and certain types of cancer. This technical guide provides a comprehensive overview of the current understanding of the association between this compound and human diseases, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Biosynthesis of this compound

The formation of this compound is a sophisticated enzymatic cascade that modifies the uridine at the wobble position of specific tRNAs, such as tRNA-Gly(UCC). This pathway is essential for ensuring accurate codon recognition during protein synthesis.

Biosynthetic pathway of this compound.

Association with Neurological Disorders

A significant body of evidence links deficiencies in this compound biosynthesis to neurological disorders, particularly autosomal recessive intellectual disability. These associations are primarily established through the identification of loss-of-function mutations in the ALKBH8 gene in affected individuals and through studies of Alkbh8 knockout mouse models.

Human Genetic Data

Studies have identified homozygous truncating mutations in the ALKBH8 gene in multiple consanguineous families with members affected by intellectual disability[1][2][3]. Analysis of tRNA from these individuals revealed a complete absence of this compound and its precursor, mcm5U, confirming the functional impact of these mutations[2].

Preclinical Data from Alkbh8 Knockout Mice

To investigate the in vivo role of ALKBH8 and, by extension, this compound, Alkbh8 knockout (Alkbh8−/−) mouse models have been generated. These mice exhibit a range of neurological and developmental phenotypes.

| Phenotype | Observation in Alkbh8−/− Mice | Quantitative Data | Reference |

| tRNA Modification | Reduced levels of this compound and mcm5U in tRNA. | Complete absence of modifications in some studies. | [4] |

| Body Weight | Lower body weight compared to wild-type littermates. | Statistically significant reduction. | |

| Brain Weight | Reduced brain weight. | Statistically significant reduction. | |

| Behavioral Deficits | Impaired short-term recognition memory in the Novel Object Recognition test. | Reduced discrimination index. | |

| Increased latency to fall in the rotarod test, suggesting altered motor coordination. | Statistically significant increase in latency. | ||

| Increased immobility time in the forced swim test, indicative of depressive-like behavior. | Statistically significant increase in immobility. | ||

| Brain Pathology | Ischemic pathological changes in the cerebral cortex and hippocampus. | Weak eosin staining in fiber tracts and an increase in pyramidal cells. | |

| Cellular Phenotypes | Reduced mitochondrial membrane potential in neurons and glial cells. | Not specified. | |

| Increased reactive oxygen species (ROS) and DNA damage in embryonic fibroblasts. | Not specified. |

Association with Cancer

The role of tRNA modifications in cancer is an expanding field of research. Altered expression of tRNA modifying enzymes can impact the translation of specific mRNAs, thereby influencing cancer progression.

Colorectal Cancer

Studies have demonstrated that ALKBH8 is a direct target of the Wnt/β-catenin signaling pathway and is upregulated in colorectal cancer. This upregulation is associated with increased tumor growth.

| Finding | Observation | Quantitative Data | Reference |

| ALKBH8 Expression | Upregulated in colorectal cancer tissues compared to adjacent normal tissues. | Data from TCGA database shows significantly higher mRNA levels in tumor samples. | |

| Tumorigenesis | Genetic ablation of Alkbh8 inhibits intestinal tumor development in mouse models (Apcmin/+, AOM/DSS, and xenograft). | Not specified. | |

| Mechanism | Loss of ALKBH8 leads to ribosome pausing at adenine-ending codons, impairing the translation of mRNAs enriched with these codons, such as the KRAS proto-oncogene. | Not specified. |

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides in tRNA.

Workflow for LC-MS/MS quantification of this compound.

Methodology Overview:

-

tRNA Isolation: Isolate total RNA from tissue or cell samples, followed by the purification of the tRNA fraction, often using size-exclusion chromatography or specialized kits.

-

Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

LC Separation: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection and Quantification: The eluting nucleosides are introduced into a tandem mass spectrometer. Quantification is typically performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. Stable isotope-labeled internal standards are used for absolute quantification.

Generation of Alkbh8 Knockout Mice

The generation of knockout mouse models is a critical tool for studying the in vivo function of genes.

Methodology Overview:

-

Targeting Vector Construction: A targeting vector is designed to delete critical exons of the Alkbh8 gene (e.g., exons encoding the methyltransferase and oxygenase domains) and often includes a selection marker like a neomycin resistance cassette flanked by LoxP sites.

-

Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and clones that have undergone successful homologous recombination are selected.

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.

-

Breeding and Genotyping: Heterozygous mice are interbred to generate homozygous knockout, heterozygous, and wild-type littermates. Genotyping is performed by PCR analysis of tail DNA.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess short-term recognition memory in rodents.

Methodology Overview:

-

Habituation: The mouse is allowed to freely explore an empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration. The time spent exploring each object is recorded.

-

Inter-trial Interval: The mouse is returned to its home cage for a specific period.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in knockout mice compared to wild-type mice indicates a deficit in recognition memory.

Immunohistochemistry (IHC) for ALKBH8 in Colorectal Cancer Tissue

IHC is used to visualize the distribution and abundance of specific proteins in tissue sections.

Methodology Overview:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) colorectal tumor and adjacent normal tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for ALKBH8.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.

Future Directions and Conclusion

The study of this compound and its associated enzyme ALKBH8 has provided significant insights into the role of tRNA modifications in human health and disease. The strong association with intellectual disability and the emerging link to colorectal cancer highlight the importance of this pathway in both neurological function and cellular proliferation.

Future research should focus on:

-

Quantitative analysis of this compound levels in patient-derived samples: This will be crucial to establish a direct correlation between the levels of this modification and disease severity or progression.

-

Elucidation of the downstream molecular consequences of this compound deficiency: Identifying the specific proteins whose translation is most affected by the absence of this modification will provide a deeper understanding of the disease mechanisms.

-

Therapeutic potential of targeting the ALKBH8 pathway: In the context of cancer, inhibiting ALKBH8 could represent a novel therapeutic strategy. Conversely, for intellectual disability caused by ALKBH8 deficiency, strategies to restore its function or compensate for the lack of this compound could be explored.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of (S)-5-(methoxycarbonylhydroxymethyl)uridine ((S)-mchm5U) from 5-Formyluridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of (S)-5-(methoxycarbonylhydroxymethyl)uridine, commonly known as (S)-mchm5U, starting from 5-formyluridine. The synthesis is based on an organocatalytic approach that allows for the controlled formation of the desired (S)-diastereomer.[1][2]

This compound is a modified nucleoside found in the wobble position of tRNA in various organisms, playing a role in the fidelity of the decoding process during protein synthesis.[2] Its synthesis is of significant interest for research in molecular biology and for the development of novel therapeutic agents.

Synthetic Strategy Overview

The diastereoselective synthesis of this compound from 5-formyluridine is achieved through a multi-step process. The key step is the organo- and organometallic-catalyzed cyanosilylation of 5-formyluridine, which establishes the chiral center with a preference for the (S)-configuration. The resulting cyanohydrin is then converted to the final product via a Pinner reaction.[1][2]

References

- 1. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: ( R )- and ( S )-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04760A [pubs.rsc.org]

Application Notes and Protocols: An Organocatalytic Approach for the Diastereoselective Synthesis of (S)-5-Methoxycarbonylhydroxymethyluridine ((S)-mchm5U)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-5-Methoxycarbonylhydroxymethyluridine ((S)-mchm5U) is a modified wobble nucleoside found in the anticodon loop of specific transfer RNAs (tRNAs), playing a crucial role in maintaining translational fidelity.[1][2] The precise stereochemistry of the hydroxymethyl group at the C5 position is critical for its biological function.[1] This document outlines a pioneering organocatalytic, diastereoselective method for the synthesis of this compound.[1][3] The described protocol offers a practical and efficient route to access this important molecule for research and potential therapeutic applications. The synthesis relies on the organocatalytic cyanosilylation of a protected 5-formyluridine derivative, followed by a Pinner reaction and subsequent deprotection steps.

Biosynthetic Pathway of this compound

In mammalian cells, the biosynthesis of this compound is a multi-step enzymatic process. It begins with the Elongator complex-mediated formation of 5-carboxymethyluridine (cm5U), which is then methylated by the ALKBH8 enzyme to yield 5-methoxycarbonylmethyluridine (mcm5U). The final step involves the stereoselective hydroxylation of mcm5U by the oxygenase domain of ALKBH8 to produce this compound.

Caption: Biosynthetic pathway for the formation of this compound in mammals.

Organocatalytic Synthesis Workflow

The chemical synthesis of this compound involves a three-step process starting from a protected 5-formyluridine derivative. The key step is the diastereoselective cyanosilylation reaction, which is catalyzed by a chiral organocatalyst.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - PMC [pmc.ncbi.nlm.nih.gov]